molecular formula C22H29FO5 B1670325 Dexamethasone CAS No. 50-02-2

Dexamethasone

Cat. No. B1670325
CAS RN: 50-02-2
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-NNMPNGFMSA-N
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Description

Dexamethasone is a glucocorticoid that is used to treat a number of different conditions such as inflammation, severe allergies, adrenal problems, arthritis, asthma, blood or bone marrow problems, kidney problems, skin conditions, and flare-ups of multiple sclerosis . It works on the immune system to help relieve swelling, redness, itching, and allergic reactions .


Synthesis Analysis

Dexamethasone can be synthesized through various methods including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .


Molecular Structure Analysis

Dexamethasone is a corticosteroid with the molecular formula C22H29FO5 . It is structurally similar to other corticosteroids like hydrocortisone and prednisolone .


Chemical Reactions Analysis

Dexamethasone can be conjugated to polymeric carriers to develop targeted systems with controlled release. This can reduce the side effects of the drug on non-target organs .


Physical And Chemical Properties Analysis

Dexamethasone is an odorless white to off-white crystalline powder with a slightly bitter taste . It has a molecular weight of 392.5 g/mol .

Scientific Research Applications

1. Cognitive and Developmental Impacts

Dexamethasone (DEX) has been studied for its effects on prenatal development, particularly in the context of preventing virilization in female fetuses at risk of congenital adrenal hyperplasia (CAH). However, research indicates that early prenatal DEX exposure can affect cognitive functions in healthy girls, suggesting the therapy cannot be considered safe in the context of CAH due to widespread negative effects, particularly in girls rather than boys (Wallensteen et al., 2016).

2. Effects on Mesenchymal Stromal Cells

DEX has variable effects on mesenchymal stromal cells (MSCs), including promoting MSC proliferation and protecting cells from apoptosis at low doses. However, it is not suitable for MSC pre-treatment when used to treat immunologic diseases. These findings have implications for MSC-based therapies in various conditions, including promoting angiogenesis (Wang et al., 2012).

3. Tumor Microenvironment Normalization

Research on metastatic murine breast cancer has shown that dexamethasone can normalize the tumor microenvironment (TME), increasing the efficacy of chemotherapeutic agents by improving nanocarrier delivery to the tumor. This suggests a potential role for dexamethasone in enhancing the delivery and efficacy of chemotherapy in cancer treatment (Martin et al., 2019).

4. Nanomedicine Applications

DEX has been incorporated into various nanomedicine formulations for treating inflammatory diseases, such as inflammatory arthritis. A study comparing different dexamethasone-loaded nanomedicines found that those with slower drug release kinetics showed longer therapeutic activity, highlighting the potential for optimizing nanomedicine design for improved treatment outcomes (Quan et al., 2014).

5. Gene Expression and miR Profiles

DEX's impact on gene and microRNA (miR) expression in human corneal fibroblasts (HKFs) has been studied, revealing significant changes in global gene and miR profiles. This suggests a complex role for DEX-induced changes in resident cells, which may have implications for the clinical management of corneal inflammation and other conditions treated with topical glucocorticoids (Liu et al., 2011).

Safety And Hazards

Dexamethasone may cause an allergic reaction in rare cases . It can cover up or worsen certain infections . It can also weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Despite incremental advances in the therapeutic approach to diseases like glioblastoma, there is a clear need for improved therapeutic strategies. There have been substantial efforts exploring novel approaches in areas such as immunotherapy and precision oncology .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
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InChI Key

UREBDLICKHMUKA-CXSFZGCWSA-N
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Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
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Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
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Molecular Formula

C22H29FO5
Record name DEXAMETHAZONE
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DSSTOX Substance ID

DTXSID3020384
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Molecular Weight

392.5 g/mol
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Physical Description

Dexamethazone is an odorless white to off-white crystalline powder with a slightly bitter taste. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/, ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/, Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform, In water, 89.0 mg/L at 25 °C, 5.05e-02 g/L
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Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate transcription of mRNA and subsequent protein synthesis of enzymes ultimately responsible for anti-inflammatory effects of topical application of corticosteroids to the eye. In high concentrations which may be achieved after topical application, corticosteroids may exert direct membrane effects. Corticosteroids decrease cellular and fibrinous exudation and tissue infiltration, inhibit fibroblastic and collagen-forming activity, retard epithelial regeneration, diminish postinflammatory neovascularization and reduce toward normal levels the excessive permeability of inflamed capillaries. /Corticosteroids (Otic)/, Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/, Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/
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Product Name

Dexamethasone

Color/Form

Crystals from ether, WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER

CAS RN

50-02-2, 23495-06-9
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Melting Point

504 to 507 °F (NTP, 1992), 260-264, 262-264 °C, 262 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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